

"Dimethyl 2-(4-chloro-2-nitrophenyl)malonate"

IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Dimethyl 2-(4-chloro-2-nitrophenyl)malonate

Cat. No.: B169768

[Get Quote](#)

An In-depth Technical Guide to **Dimethyl 2-(4-chloro-2-nitrophenyl)malonate**: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is a polysubstituted aromatic compound that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its strategic placement of functional groups—a reactive malonate ester, an electron-deficient nitrophenyl ring, and a displaceable chlorine atom—provides multiple handles for molecular elaboration. This guide offers a comprehensive overview of its chemical identity, a detailed, field-proven synthesis protocol, an exploration of its key reaction pathways, and its emerging applications, particularly as a scaffold for bioactive molecules and protein degrader building blocks.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of reproducible chemical science. **Dimethyl 2-(4-chloro-2-nitrophenyl)malonate** is cataloged under CAS Number 147124-32-1.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Its structural and physicochemical properties are summarized below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	dimethyl 2-(4-chloro-2-nitrophenyl)propanedioate [1] [2]
CAS Number	147124-32-1 [1] [2] [3] [4]
Molecular Formula	C ₁₁ H ₁₀ ClNO ₆ [1] [2] [3] [4] [5]
Molecular Weight	287.65 g/mol [1] [2] [3] [4]
Canonical SMILES	COC(=O)C(C1=C(C=C(C=C1)Cl)[O-])C(=O)OC [1]

| InChI Key | XNQGJNNDVKLNQO-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#) |

Table 2: Physicochemical Properties

Property	Value	Source
Physical Form	Expected to be a yellow solid	[6]
Polar Surface Area	98.42 Å ²	[1]
Purity (Commercial)	≥98%	[5]

| Storage | Room temperature [\[5\]](#) |

Synthesis: A Nucleophilic Aromatic Substitution Approach

The principal route to **Dimethyl 2-(4-chloro-2-nitrophenyl)malonate** is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is highly effective due to the electronic nature of the chosen precursors.

Mechanistic Rationale

The synthesis leverages the reaction between a malonic ester and an activated aryl halide.[\[6\]](#) The chosen aryl precursor, 4-chloro-1-fluoro-2-nitrobenzene, is ideal for several reasons:

- Activation: The ortho-nitro group is strongly electron-withdrawing, which powerfully activates the aromatic ring towards nucleophilic attack by polarizing the C-F bond and stabilizing the negatively charged intermediate (a Meisenheimer complex).
- Leaving Group: Fluorine is an excellent leaving group in SNAr reactions due to the high electronegativity which enhances the polarization of the C-F bond, making the carbon atom highly electrophilic.
- Nucleophile Generation: A non-nucleophilic base, such as potassium carbonate (K_2CO_3), is used to deprotonate the acidic α -hydrogen of dimethyl malonate, generating a resonance-stabilized carbanion (enolate) that serves as the potent nucleophile.

The reaction proceeds as the malonate enolate attacks the carbon atom bearing the fluorine, leading to the substitution and formation of the desired product.

Detailed Experimental Protocol

The following protocol is adapted from established literature for the synthesis of **Dimethyl 2-(4-chloro-2-nitrophenyl)malonate** (referred to as 1c in the source).[\[6\]](#)

Materials:

- 4-chloro-1-fluoro-2-nitrobenzene (1.00 g, 5.70 mmol)
- Dimethyl malonate (753 mg, 0.65 mL, 5.70 mmol, 1 equiv)
- Potassium carbonate (2.37 g, 17.2 mmol, 3 equiv)
- Dimethylformamide (DMF, 4.6 mL)
- Dichloromethane (CH_2Cl_2) for chromatography

Procedure:

- To a suitable reaction vessel, add 4-chloro-1-fluoro-2-nitrobenzene, dimethyl malonate, and potassium carbonate.
- Add dimethylformamide (DMF) to achieve a concentration of approximately 1.25 M.
- Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude material by flash column chromatography on silica gel using dichloromethane as the eluent to afford the final product as a yellow solid (yield reported as 90%).^[6]

Synthesis Workflow Diagram

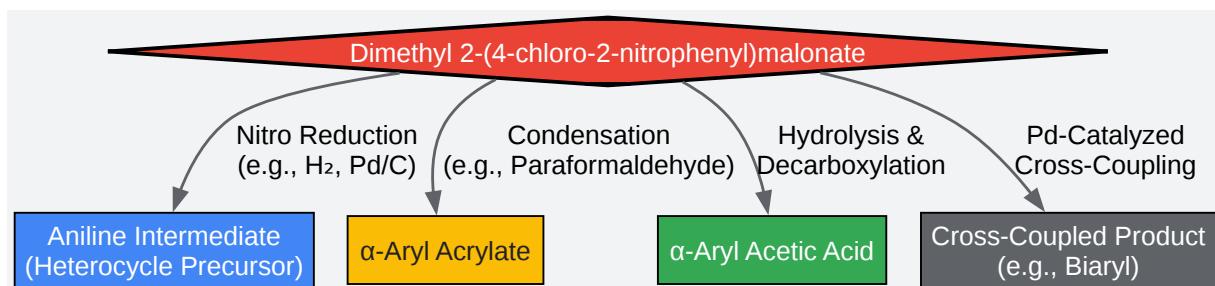
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Dimethyl 2-(4-chloro-2-nitrophenyl)malonate**.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in its three distinct reactive zones: the malonate ester, the nitro group, and the chloro substituent. This allows for orthogonal chemical strategies

where one part of the molecule can be modified while leaving the others intact.


Reactions of the Malonate Moiety

- Knoevenagel-Type Condensation: The active methylene proton of the malonate can be removed to form an enolate, which can then react with carbonyl compounds. A documented application is its reaction with paraformaldehyde in the presence of a base to form Methyl 2-(4-chloro-2-nitrophenyl)acrylate, a useful monomer and synthetic intermediate.[6]
- Hydrolysis and Decarboxylation: The diester can be hydrolyzed to the corresponding malonic acid under basic or acidic conditions. Subsequent heating leads to decarboxylation, yielding 2-(4-chloro-2-nitrophenyl)acetic acid, a common step in the synthesis of α -aryl carboxylic acids, which are prevalent in pharmaceuticals.[7]

Transformations of the Nitrophenyl Ring

- Nitro Group Reduction: The reduction of the nitro group to a primary amine is one of the most valuable transformations for this molecule. This is typically achieved with high efficiency using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl).[7] The resulting aniline, dimethyl 2-(2-amino-4-chlorophenyl)malonate, is a critical precursor for building heterocyclic scaffolds common in drug discovery, such as quinolines and benzodiazepines.
- Cross-Coupling Reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[1] This allows for the introduction of aryl, vinyl, or amino groups at the C4 position, dramatically increasing molecular complexity.

Reactivity Map

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of **Dimethyl 2-(4-chloro-2-nitrophenyl)malonate**.

Applications in Research and Drug Development

The true value of an intermediate is defined by the molecules it can create. **Dimethyl 2-(4-chloro-2-nitrophenyl)malonate** is a key player in several advanced research areas.

- **Heterocyclic Chemistry:** As detailed, the aniline derivative obtained from nitro reduction is a gateway to a vast array of nitrogen-containing heterocycles. These structures form the core of a significant portion of all FDA-approved drugs.
- **Bioactive Molecule Synthesis:** The compound is recognized as a starting point for molecules with potential antimicrobial and antitumor properties, making it a valuable target for medicinal chemistry campaigns.^[1]
- **Protein Degrader Building Blocks:** Significantly, this compound is classified as a building block for protein degraders.^[5] Technologies like PROteolysis TArgeting Chimeras (PROTACs) require sophisticated, rigid linkers and scaffolds to connect a target-binding ligand to an E3 ligase ligand. The defined stereochemistry and multiple functionalization points of this malonate derivative make it an attractive scaffold for constructing such complex molecules.

Safety and Handling

As with all laboratory chemicals, **Dimethyl 2-(4-chloro-2-nitrophenyl)malonate** should be handled with appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. The compound is stable for storage at room temperature.[\[5\]](#) For comprehensive safety information, users must consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is more than a simple chemical intermediate; it is a versatile platform for chemical innovation. Its well-defined synthesis and the orthogonal reactivity of its functional groups provide chemists with a reliable and flexible tool for constructing complex molecular architectures. Its emerging role in the synthesis of protein degraders highlights its relevance in cutting-edge areas of drug discovery, ensuring its continued importance in the fields of chemical and biomedical research.

References

- Pouliot, M., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. *The Journal of Organic Chemistry*, 87(20), 13837–13853.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764303, Dimethyl 2-(4-nitrophenyl)malonate.
- Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. *Der Pharma Chemica*, 3(6), 437-442.
- Boots Company PLC. (1980). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters (EP0032620A1). Google Patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy Dimethyl 2-(4-chloro-2-nitrophenyl)malonate | 147124-32-1 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. DIMETHYL 2-(4-CHLORO-2-NITROPHENYL)MALONATE | 147124-32-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. ["Dimethyl 2-(4-chloro-2-nitrophenyl)malonate" IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169768#dimethyl-2-4-chloro-2-nitrophenyl-malonate-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com